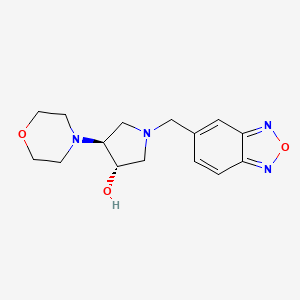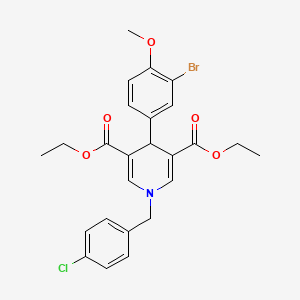![molecular formula C21H32N2O2 B6024197 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone, also known as CPP-115, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone works by inhibiting the activity of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity. By increasing the levels of GABA, this compound can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of GABA in the brain, reduce neuronal excitability, and prevent seizures. This compound has also been shown to improve cognitive function and reduce symptoms of ADHD in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone is its specificity for GABA aminotransferase. The compound has been shown to selectively inhibit the activity of this enzyme, without affecting other enzymes or neurotransmitter systems in the brain. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone. One area of interest is the potential therapeutic applications of the compound in epilepsy and other neurological disorders. Another area of interest is the development of more efficient synthesis methods for this compound, which could facilitate its use in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function.
Métodos De Síntesis
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to modulate the activity of an enzyme called GABA aminotransferase, which plays a critical role in regulating the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Propiedades
IUPAC Name |
3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-16(2)18-10-8-17(9-11-18)14-23-13-5-12-21(25,20(23)24)15-22-19-6-3-4-7-19/h8-11,16,19,22,25H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMXNBFCPAWXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC(C2=O)(CNC3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6024122.png)
![7-(cyclopropylmethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6024130.png)
![2-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6024145.png)
![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6024158.png)

![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)

![N,N-diethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B6024203.png)
![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![ethyl {4-[(3,4-dichlorobenzoyl)amino]phenyl}acetate](/img/structure/B6024213.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)